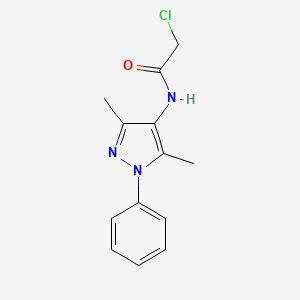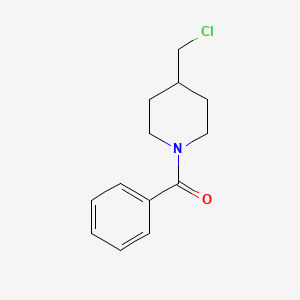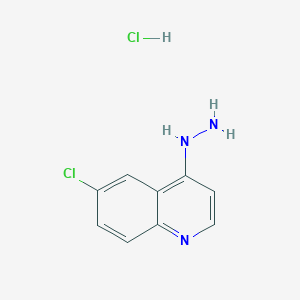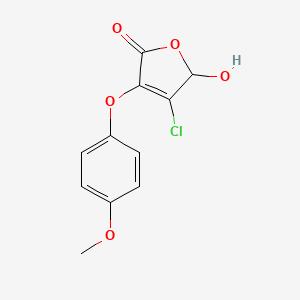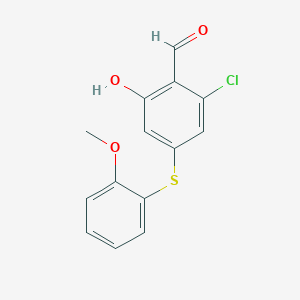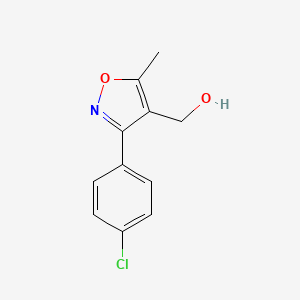
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Descripción general
Descripción
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, also known as 4-chloro-5-methylisoxazole-3-methanol or CMI, is an organic compound belonging to the class of isoxazoles. It has a wide range of applications in both scientific research and industry. The synthesis of CMI has been extensively studied and various methods have been reported in the literature. In
Aplicaciones Científicas De Investigación
CMI has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as benzoxazoles and thiazoles. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. CMI has also been used in the synthesis of polymers, such as polyurethanes and polyamides. Furthermore, CMI has been used in the synthesis of photoresists, which are used in the fabrication of integrated circuits.
Mecanismo De Acción
The mechanism of action of CMI is not fully understood. However, it is believed that CMI acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMI have not been extensively studied. However, it is believed that CMI has anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects in some studies. In addition, CMI has been shown to have antioxidant and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMI in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of different applications. However, CMI can be toxic in high doses, so it is important to use it with caution. In addition, CMI can be difficult to purify and can be unstable in some conditions.
Direcciones Futuras
There are several potential future directions for CMI research. One potential direction is to further study its mechanism of action and its effects on cytochrome P450 enzymes. Another potential direction is to further study its biochemical and physiological effects and explore its potential therapeutic applications. In addition, further research could be done to improve its synthesis method and optimize the conditions for its purification. Finally, further research could be done to explore its potential applications in the synthesis of polymers, photoresists, and other materials.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOYSJHJAJGBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

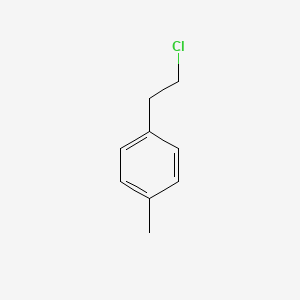
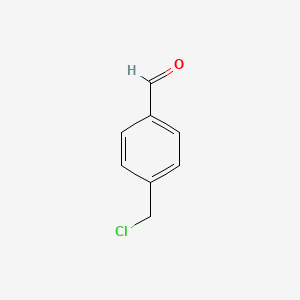

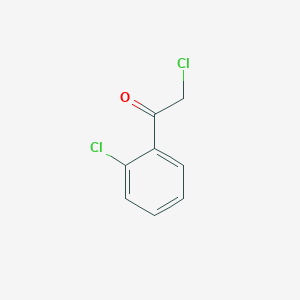
![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)
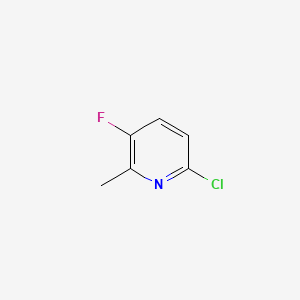
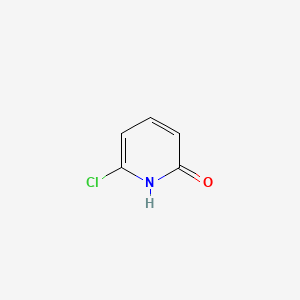
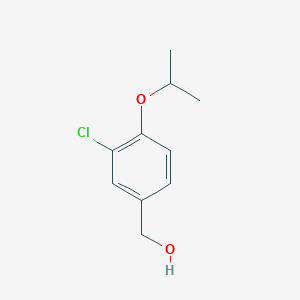
![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)
